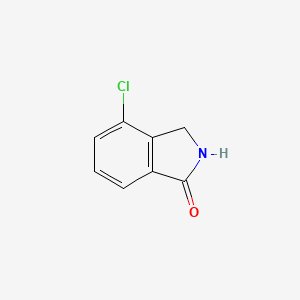

4-Chloro-2,3-dihydroisoindol-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZAYZNTAWBJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695356 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871723-37-4 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,3-dihydroisoindol-1-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Chloro-2,3-dihydroisoindol-1-one (CAS No. 871723-37-4) is a halogenated heterocyclic compound featuring the isoindolinone scaffold. This scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically significant pharmaceuticals. The introduction of a chlorine atom on the benzene ring offers a strategic point for chemical modification, making this compound a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectral data, and the potential applications of this compound for researchers and professionals in the field of drug development.

Introduction and Significance

The isoindolinone core is a bicyclic lactam that forms the structural basis for a variety of biologically active molecules. Its rigid framework can effectively project substituents into three-dimensional space to interact with biological targets, such as enzymes and receptors. Notable drugs containing the broader isoindolinone or related phthalimide core include the immunomodulator lenalidomide and the diuretic chlorthalidone.

This compound serves as a key building block in medicinal chemistry.[1] The presence of the chloro substituent at the 4-position is of particular strategic importance. It not only influences the electronic properties of the aromatic ring but also provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of the chemical space around the isoindolinone core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. This compound is particularly noted as a key intermediate in the development of kinase inhibitors for cancer treatment and for the preparation of functionalized isoindoline derivatives with potential activity in central nervous system (CNS) disorders.[1]

Physicochemical and Spectroscopic Properties

While experimentally determined data for some physical properties of this compound are not consistently reported in publicly available literature, its fundamental properties can be tabulated. Spectroscopic data, crucial for its identification and characterization, can be predicted based on its chemical structure.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 871723-37-4 | [2] |

| Molecular Formula | C₈H₆ClNO | [3] |

| Molecular Weight | 167.59 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not consistently reported | [4] |

| Boiling Point | Not consistently reported | [4] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | - |

| SMILES | C1c2c(ccc(c2)Cl)C(=O)N1 | [3] |

| InChI | 1S/C8H6ClNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | [4] |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for this compound, based on established principles of organic spectroscopy.

In a solvent like DMSO-d₆, the following proton signals are anticipated:

-

Aromatic Protons (3H): The three protons on the chlorinated benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). Due to the electron-withdrawing effects of the chlorine and the annulated lactam ring, these protons would be deshielded. Their splitting pattern will be complex due to their coupling with each other.

-

Methylene Protons (2H): The two protons of the CH₂ group adjacent to the nitrogen atom would likely appear as a singlet around δ 4.0-4.5 ppm.

-

Amide Proton (1H): The N-H proton of the lactam would appear as a broad singlet, likely in the region of δ 8.0-9.0 ppm, and its chemical shift would be dependent on the solvent and concentration.

The predicted carbon signals for this compound are:

-

Carbonyl Carbon (C=O): This would be the most deshielded carbon, appearing around δ 165-175 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom would have its chemical shift influenced by the halogen's inductive and resonance effects.

-

Methylene Carbon (CH₂): The carbon of the methylene group is expected to appear in the range of δ 40-50 ppm.

Key absorption bands anticipated in the IR spectrum include:

-

N-H Stretch: A moderate to strong absorption band around 3200-3300 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1680-1720 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 167. A characteristic [M+2]⁺ peak at m/z = 169 with an intensity of approximately one-third of the molecular ion peak would be present, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO, Cl, and potentially cleavage of the lactam ring.

Synthesis and Reactivity

While specific patented syntheses for this compound are not readily found in the public domain, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the isoindolinone core.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reductive cyclization of a suitable precursor, such as 3-chloro-2-cyanobenzoic acid or its corresponding ester.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on well-established organic chemistry principles.

Step 1: Benzylic Bromination of 3-Chloro-2-methylbenzoic acid

-

To a solution of 3-chloro-2-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the reaction mixture under inert atmosphere, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield crude 3-chloro-2-(bromomethyl)benzoic acid, which can be purified by recrystallization.

Step 2: Ammonolysis and Intramolecular Cyclization

-

Dissolve the crude 3-chloro-2-(bromomethyl)benzoic acid in a suitable solvent, such as aqueous ammonia or an alcoholic solution of ammonia.

-

Stir the reaction mixture at room temperature or with gentle heating. The ammonia will displace the bromide and the resulting amine will undergo intramolecular cyclization with the carboxylic acid to form the lactam.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Further Functionalization

The chemical reactivity of this compound is dominated by two key features: the chloro-substituted aromatic ring and the lactam nitrogen.

Caption: Key reactivity pathways for this compound.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups at the 4-position, providing a powerful tool for generating diverse libraries of compounds for biological screening.

-

N-Functionalization: The lactam nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated. This allows for the introduction of various substituents on the nitrogen atom, which can modulate the compound's physicochemical properties and its interaction with biological targets.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The isoindolinone scaffold can serve as such a core, and the ability to functionalize the 4-position allows for the introduction of substituents that can interact with specific residues in the kinase active site, leading to improved potency and selectivity.

-

CNS-Active Agents: The rigid structure of the isoindolinone core is also found in compounds targeting the central nervous system. The ability to modify the scaffold at both the 4-position and the nitrogen atom allows for the fine-tuning of properties such as lipophilicity and polarity, which are critical for blood-brain barrier penetration.

-

Fragment-Based Drug Discovery: As a relatively small and rigid molecule with a reactive handle, this compound can be used in fragment-based drug discovery campaigns. The isoindolinone core can serve as a starting point for fragment elaboration, where the chloro group allows for the systematic growth of the fragment into a more potent lead compound.

Safety and Handling

Based on available safety data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its strategic placement of a chlorine atom on the privileged isoindolinone scaffold provides a key point for diversification, making it an important tool for medicinal chemists. While detailed experimental data for this specific compound is sparse in the public literature, its properties and reactivity can be reliably predicted based on established chemical principles. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel drug candidates.

References

CAS 871723-37-4 structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2,3-dihydroisoindol-1-one (CAS 871723-37-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structure elucidation of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not widely published, this document, authored from the perspective of a Senior Application Scientist, outlines a robust, field-proven strategy. We will delve into the causality behind experimental choices, focusing on a multi-technique approach encompassing Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction

This compound (CAS 871723-37-4) is a substituted isoindolinone, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its role as a building block necessitates an unambiguous confirmation of its chemical structure to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients. The elucidation process relies on a synergistic application of modern analytical techniques to piece together the molecular puzzle, from elemental composition to the precise arrangement of atoms and their connectivity.

Part 1: Foundational Analysis - Elemental Composition and Molecular Mass

The initial step in the characterization of a novel or unverified compound is to determine its molecular formula and mass. This foundational data provides the constraints within which all subsequent spectroscopic interpretations must fit.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is the gold standard for determining the accurate mass of a molecule, which in turn allows for the confident assignment of its elemental composition. Unlike nominal mass spectrometry, HRMS can distinguish between ions of very similar mass, providing a high degree of specificity. For a compound like this compound, we would expect to see a characteristic isotopic pattern for chlorine.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent such as acetonitrile or methanol to a final concentration of 1 mg/mL.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that encompasses the expected molecular weight (e.g., m/z 100-300).

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺.

-

Observe the isotopic pattern. The presence of a single chlorine atom will result in two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1 (for ³⁵Cl and ³⁷Cl isotopes).[2][3]

-

Utilize the instrument's software to calculate the elemental composition based on the accurate mass of the monoisotopic peak.

-

Expected Data Summary:

| Parameter | Expected Value |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Calculated Exact Mass | 167.0138 |

| Observed [M+H]⁺ | ~168.0211 |

| Isotopic Pattern | [M+H]⁺ at ~168.0211 and [M+2+H]⁺ at ~170.0182 in a ~3:1 ratio |

Elemental Analysis

Trustworthiness: While HRMS provides a highly confident molecular formula, elemental analysis offers an orthogonal, quantitative confirmation of the elemental composition (C, H, N). This cross-validation is a critical component of a self-validating analytical system.

Experimental Protocol: Combustion Analysis

-

Sample Preparation: A precisely weighed sample (typically 2-3 mg) of the dry, pure compound is placed in a tin capsule.

-

Instrumentation: Utilize an automated elemental analyzer.

-

Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

-

Data Interpretation: The weight percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula.

Expected Data Summary:

| Element | Theoretical % |

| Carbon (C) | 57.33% |

| Hydrogen (H) | 3.61% |

| Nitrogen (N) | 8.36% |

Part 2: Unraveling the Connectivity - NMR Spectroscopy

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the carbon-hydrogen framework and the connectivity of the atoms. A suite of 1D and 2D NMR experiments is necessary for an unambiguous assignment.

Expertise & Experience: The choice of NMR experiments is guided by the proposed structure. For this compound, we anticipate signals in both the aromatic and aliphatic regions of the spectrum. 2D NMR experiments like COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons, especially in a compact, fused-ring system.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[4][5]

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their chemical shifts, coupling patterns, and integrations.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH), revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (²JCH and ³JCH) correlations between protons and carbons, which is key for piecing together the molecular fragments.

-

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Atom # | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

| 1 | - | ~168.0 (C=O) |

| 2 | ~7.0 (br s, 1H) | - |

| 3 | ~4.5 (s, 2H) | ~45.0 |

| 4 | - | ~130.0 |

| 5 | ~7.4 (d, J=8.0) | ~125.0 |

| 6 | ~7.5 (t, J=8.0) | ~132.0 |

| 7 | ~7.6 (d, J=8.0) | ~129.0 |

| 7a | - | ~145.0 |

| 3a | - | ~135.0 |

Note: These are predicted values based on known chemical shift ranges for similar structures. Actual values may vary.

Data Interpretation and Structure Assembly:

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region (a doublet, a triplet, and a doublet, each integrating to 1H), a singlet in the aliphatic region (integrating to 2H), and a broad singlet for the NH proton.

-

¹³C NMR: Eight distinct carbon signals are predicted: one carbonyl carbon, five aromatic carbons (four CH and one quaternary), and one aliphatic CH₂ carbon.

-

HSQC: This experiment will correlate the aliphatic singlet at ~4.5 ppm to the CH₂ carbon at ~45.0 ppm, and the aromatic proton signals to their corresponding carbons.

-

COSY: Correlations will be observed between the adjacent aromatic protons (H-5, H-6, and H-7).

-

HMBC: This is the key experiment for confirming the overall structure. We expect to see correlations from the CH₂ protons (H-3) to the carbonyl carbon (C-1) and the aromatic quaternary carbon (C-3a). The NH proton should show correlations to C-1 and C-7a.

Visualization of the Elucidation Workflow:

Caption: Workflow for the structure elucidation of this compound.

Part 3: Corroborative Analysis and Final Confirmation

While NMR provides the primary structural information, other techniques can offer valuable corroborating evidence.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, we would look for characteristic absorptions for the amide N-H and C=O bonds, as well as aromatic C-H and C=C stretches.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data Summary:

| Functional Group | Expected Absorption (cm⁻¹) |

| N-H Stretch (Amide) | ~3200 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C=O Stretch (Lactam) | ~1680 |

| C=C Stretch (Aromatic) | ~1600, 1475 |

Fragmentation Analysis by Mass Spectrometry (MS/MS)

Trustworthiness: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern provides additional confidence in the proposed structure.

Experimental Protocol: MS/MS Analysis

-

Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole or ion trap.

-

Analysis: Isolate the [M+H]⁺ ion (~m/z 168) and subject it to collision-induced dissociation (CID).

-

Data Interpretation: Analyze the resulting fragment ions. A likely fragmentation pathway would involve the loss of CO, a characteristic fragmentation for cyclic ketones and amides.

Visualization of a Plausible Fragmentation Pathway:

References

- 1. This compound [myskinrecipes.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data for 4-Chloroisoindolin-1-one: A Comprehensive Guide for Researchers

For Immediate Release

Shanghai, China – January 1, 2026 – In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of the spectral data for the compound 4-Chloroisoindolin-1-one (CAS No. 871723-37-4). Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide will focus on the expected spectral characteristics based on the analysis of structurally similar compounds and established spectroscopic principles. This approach aims to provide a foundational understanding for researchers encountering this molecule.

Molecular Structure and Expected Spectroscopic Features

4-Chloroisoindolin-1-one is a bicyclic compound featuring a chlorinated benzene ring fused to a γ-lactam ring. The placement of the chlorine atom at the 4-position of the isoindolinone core is expected to significantly influence its electronic environment and, consequently, its spectroscopic signatures.

Diagram 1: Chemical Structure of 4-Chloroisoindolin-1-one

A 2D representation of the 4-Chloroisoindolin-1-one molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data

NMR spectroscopy is a cornerstone technique for elucidating molecular structures. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloroisoindolin-1-one, based on established substituent effects and data from analogous compounds.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be recorded on a 400 or 500 MHz spectrometer, while ¹³C NMR spectra would be acquired on a 100 or 125 MHz instrument.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloroisoindolin-1-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.6 | d | ~8.0 |

| H-6 | ~7.4 | t | ~8.0 |

| H-7 | ~7.5 | d | ~8.0 |

| CH₂ | ~4.5 | s | - |

| NH | ~8.0-9.0 | br s | - |

Rationale: The aromatic protons (H-5, H-6, H-7) are expected to appear in the downfield region typical for aromatic systems. The electron-withdrawing effect of the chlorine atom and the carbonyl group will influence their precise shifts. The methylene (CH₂) protons are adjacent to a nitrogen atom and a quaternary carbon, leading to a predicted singlet around 4.5 ppm. The amide proton (NH) is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloroisoindolin-1-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-3a | ~140 |

| C-4 | ~135 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~123 |

| C-7a | ~130 |

| CH₂ | ~50 |

Rationale: The carbonyl carbon (C=O) of the lactam will exhibit the most downfield shift. The aromatic carbons will resonate in the 120-140 ppm range, with their specific shifts influenced by the chlorine substituent and the fused ring system. The methylene carbon (CH₂) is predicted to be in the aliphatic region around 50 ppm.

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

The IR spectrum would typically be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Table 3: Predicted IR Absorption Frequencies for 4-Chloroisoindolin-1-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3300 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2950 | Medium |

| C=O Stretch (Lactam) | 1680-1700 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-N Stretch | 1200-1300 | Medium |

| C-Cl Stretch | 700-800 | Strong |

Rationale: The key diagnostic peaks will be the N-H stretch, the strong carbonyl absorption of the γ-lactam ring, and the characteristic C-Cl stretch. The exact position of the C=O stretch will be indicative of the ring strain and electronic effects within the five-membered lactam.

Mass Spectrometry (MS): Predicted Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and fragmentation of the molecule.

Experimental Protocol: Mass Spectrometry

A high-resolution mass spectrum would be acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

Expected Observations:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of C₈H₆ClNO. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key identifier.

-

Major Fragmentation Pathways: Fragmentation is likely to initiate with the loss of small, stable molecules. Potential fragmentation could involve the loss of CO, Cl, or cleavage of the lactam ring.

Diagram 2: Predicted Mass Spectrometry Fragmentation

A simplified representation of potential fragmentation pathways for 4-Chloroisoindolin-1-one in mass spectrometry.

Conclusion and Future Directions

While experimentally derived spectral data for 4-Chloroisoindolin-1-one remains elusive in the public domain, this guide provides a robust, theory-based prediction of its NMR, IR, and MS characteristics. These predictions are grounded in the fundamental principles of spectroscopy and analysis of structurally related molecules. It is the hope of the authors that this document will serve as a valuable preliminary resource for researchers and stimulate further experimental investigation to confirm and expand upon these predicted spectral profiles. The synthesis and full spectral characterization of 4-Chloroisoindolin-1-one would be a valuable contribution to the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,3-dihydroisoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,3-dihydroisoindol-1-one is a halogenated derivative of the isoindolinone scaffold, a core heterocyclic structure found in a variety of biologically active molecules and pharmaceutical agents. Its significance in medicinal chemistry primarily lies in its role as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors for cancer therapy and compounds targeting central nervous system disorders.[1] The rigid bicyclic system of the isoindolinone core provides a valuable framework for designing ligands with high binding affinity to biological targets. The presence of a chlorine atom at the 4-position offers a strategic site for further chemical modification through cross-coupling reactions, enhancing its versatility as a building block in drug discovery. This guide provides a comprehensive overview of the known physical properties of this compound, outlines established experimental protocols for their determination, and discusses the scientific principles underpinning these characterization techniques.

Core Physical and Chemical Identifiers

A foundational aspect of characterizing any chemical compound is the establishment of its fundamental identifiers and properties. These data points are crucial for identity confirmation, purity assessment, and predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1][2][3][4] |

| Molecular Weight | 167.59 g/mol | [1][2] |

| CAS Number | 871723-37-4 | [3][4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not explicitly reported in literature. | |

| Boiling Point | Not explicitly reported in literature. | |

| Solubility | Not explicitly reported in literature. |

Experimental Determination of Physical Properties

The precise measurement of physical properties is paramount for the verification of a synthesized compound's identity and purity. The following section details the established methodologies for determining the key physical constants of this compound.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This phase change is observed as the point where the crystalline lattice breaks down.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating Rate: For a preliminary determination, a rapid heating rate (10-20 °C/min) can be used to estimate the approximate melting point.

-

Accurate Determination: For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the estimated melting point, and then reduce the heating rate to 1-2 °C/min.

-

Data Recording: Carefully observe the sample and record two temperatures: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

Solubility Analysis

Understanding the solubility profile of a compound is essential for its application in drug development, including formulation and in vitro/in vivo testing.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Experimental Workflow:

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol for Qualitative Solubility:

-

Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, ethanol, methanol, dichloromethane, acetone, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate test tubes for each solvent.

-

Solvent Addition: Add a small volume (e.g., 0.1 mL) of the respective solvent to each tube.

-

Observation: Vigorously agitate the mixture and observe for complete dissolution.

-

Incremental Solvent Addition: If the compound does not dissolve, add the solvent in small increments (e.g., 0.1 mL) with agitation after each addition, up to a total volume of 1 mL.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the volume of solvent required to dissolve the sample.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the isoindolinone ring system. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group. The methylene protons would likely appear as a singlet or a pair of doublets depending on their chemical environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >160 ppm). The aromatic carbons will have distinct signals, with the carbon atom attached to the chlorine showing a characteristic chemical shift. The methylene carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the interaction of infrared radiation with matter by absorption, emission, or reflection. It is used to identify and study chemical substances by detecting the vibrations of their functional groups.

Expected Absorptions:

-

N-H Stretch: A characteristic absorption band for the N-H group is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the lactam is anticipated in the range of 1650-1700 cm⁻¹.

-

C-Cl Stretch: An absorption band for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (167.59 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is also expected, which is characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of CO, Cl, and other small fragments from the parent ion.

Safety, Handling, and Storage

Based on available safety information for similar compounds, this compound should be handled with care.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet consolidated in the public domain, this guide provides the foundational knowledge and standardized protocols for its comprehensive characterization. The methodologies outlined herein will enable researchers to accurately determine its physical constants and spectral characteristics, facilitating its effective use in the development of novel therapeutic agents. As research involving this compound progresses, a more detailed and experimentally validated profile of its physical properties is anticipated to emerge in the scientific literature.

References

The Solubility Profile of 4-Chloro-2,3-dihydroisoindol-1-one: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Chloro-2,3-dihydroisoindol-1-one in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the solubility of this important pharmaceutical intermediate. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a predictive framework based on the known properties of its core structure, isoindolin-1-one, and the influence of its chloro-substituent. Furthermore, it provides a detailed, field-proven experimental protocol for determining precise solubility in your own laboratory setting.

Understanding the Molecule: Physicochemical Drivers of Solubility

This compound belongs to the lactam class of heterocyclic compounds, featuring a bicyclic system composed of a benzene ring fused to a five-membered γ-lactam ring. Its solubility is dictated by the interplay between the polar lactam functionality and the nonpolar chlorinated aromatic ring.

The lactam group, with its carbonyl (C=O) and secondary amine (N-H) moieties, is capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts a degree of polarity to the molecule, favoring interactions with polar solvents. Conversely, the chlorinated benzene ring is hydrophobic and will preferentially interact with nonpolar or weakly polar solvents through van der Waals forces. The presence of the chlorine atom, an electron-withdrawing group, can also subtly influence the electron distribution across the aromatic system, potentially affecting intermolecular interactions.

Therefore, the solubility of this compound in a given organic solvent will be a balance between these competing factors. The principle of "like dissolves like" is a useful starting point for predicting its solubility behavior.

Predictive Solubility Framework

While specific experimental data for this compound is not widely available in the public domain, we can construct a robust predictive framework by examining the solubility of its parent compound, isoindolin-1-one, and the known effects of chlorination on aromatic systems. Isoindolin-1-one is reported to be moderately soluble in polar organic solvents such as ethanol and acetone, with limited solubility in water.[1] The introduction of a chlorine atom is expected to slightly increase the lipophilicity of the molecule, which may enhance its solubility in less polar solvents while potentially decreasing it in highly polar, protic solvents.

The following table provides a predictive summary of the solubility of this compound in a range of common organic solvents at ambient temperature. These predictions are based on physicochemical principles and data from analogous structures and should be experimentally verified for critical applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol | Moderately Soluble | The polar hydroxyl group can hydrogen bond with the lactam moiety. |

| Ethanol | Moderately Soluble | Similar to methanol, with a slight decrease in polarity. | |

| Isopropanol | Sparingly to Moderately Soluble | Increased alkyl chain length reduces polarity, potentially lowering solubility. | |

| Ketones | Acetone | Soluble | The polar aprotic nature and ability to accept hydrogen bonds favor dissolution. |

| Methyl Ethyl Ketone (MEK) | Soluble | Similar to acetone, with slightly increased nonpolar character. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | A polar aprotic solvent that can accept hydrogen bonds. |

| Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF, less favorable for the polar lactam group. | |

| Esters | Ethyl Acetate | Moderately Soluble | A moderately polar solvent with hydrogen bond accepting capabilities. |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | The polarity is suitable for the overall molecule, and it can interact with the chlorinated ring. |

| Chloroform | Soluble | Similar to DCM, often a good solvent for a wide range of organic compounds. | |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Primarily nonpolar, will interact with the chlorinated benzene ring but not the polar lactam. |

| Amides | Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent, excellent for dissolving amides and lactams. |

| Dimethyl Acetamide (DMAc) | Very Soluble | Similar to DMF, a strong polar aprotic solvent. | |

| Other | Acetonitrile | Moderately Soluble | A polar aprotic solvent that is a good general solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, known for its strong solvating power for a wide range of compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is the gold standard.[2] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of the Solid: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours, but the optimal time should be determined by taking samples at various time points until the concentration plateaus.

-

Phase Separation: Once equilibrium is reached, allow the suspension to settle for a short period. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Self-Validating System and Best Practices

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) and analyze them. The solubility value should be consistent across the later time points.

-

Triplicate Measurements: All solubility determinations should be performed in at least triplicate to ensure the reproducibility and statistical validity of the results.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Solid Phase Analysis: After the experiment, it can be beneficial to analyze the remaining solid to ensure that no polymorphic transformation or degradation has occurred during the equilibration process.

Visualizing Key Relationships and Workflows

Diagrams can provide a clear and concise representation of the concepts and processes discussed in this guide.

Molecular Structure and Polarity

Caption: Molecular structure highlighting the key functional groups that influence solubility.

Predictive Solubility Logic

Caption: A diagram illustrating the factors considered in the predictive solubility framework.

Experimental Workflow for Solubility Determination

Caption: A step-by-step workflow for the experimental determination of solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, offering a predictive framework in the absence of direct experimental data and a detailed protocol for its determination. The interplay of the polar lactam and the nonpolar chlorinated aromatic ring suggests that this compound will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents. For critical applications in drug development, such as process chemistry, formulation, and preclinical studies, it is imperative that the predictive data presented here is confirmed through rigorous experimental validation using the provided protocol. Future work should focus on generating and publishing quantitative solubility data for this and related compounds across a range of temperatures and solvent systems to build a more comprehensive and publicly available database for the scientific community.

References

The Multifaceted Biological Activities of Chloro-Substituted Isoindolines: A Technical Guide for Researchers

Abstract

The isoindoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of chloro-substituents onto the isoindoline core has emerged as a powerful strategy to modulate and enhance these pharmacological properties. This in-depth technical guide provides a comprehensive overview of the biological activities of chloro-substituted isoindolines, with a primary focus on their anticancer, antimicrobial, and neuroprotective effects. We delve into the intricate mechanisms of action, present detailed experimental protocols for their synthesis and biological evaluation, and offer insights into structure-activity relationships. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Table of Contents

-

Introduction to Isoindolines and the Significance of Chloro-Substitution

-

The Isoindoline Scaffold: A Versatile Pharmacophore

-

The Role of Halogenation in Drug Design

-

Focus on Chloro-Substitution: Electronic and Steric Effects

-

-

Anticancer Activity of Chloro-Substituted Isoindolines

-

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

-

Inhibition of Tyrosine Kinase Signaling Pathways

-

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

-

-

Quantitative Analysis of Anticancer Potency

-

Experimental Protocols for Evaluating Anticancer Activity

-

Synthesis and Purification of Chloro-Substituted Isoindolines

-

In Vitro Cytotoxicity Assessment: The MTT Assay

-

Elucidating Mechanisms: Western Blot Analysis

-

-

-

Antimicrobial Properties of Chloro-Substituted Isoindolines

-

Mechanism of Action: Disrupting Microbial Viability

-

Inhibition of Bacterial DNA Gyrase

-

Disruption of Bacterial Cell Wall Synthesis

-

-

Quantitative Analysis of Antimicrobial Efficacy

-

Experimental Protocols for Antimicrobial Evaluation

-

Determination of Minimum Inhibitory Concentration (MIC)

-

-

-

Neuroprotective Effects of Chloro-Substituted Isoindolines

-

Mechanism of Action: Combating Neurodegeneration

-

Inhibition of Acetylcholinesterase (AChE)

-

Activation of the Keap1-Nrf2 Antioxidant Pathway

-

-

Experimental Protocols for Assessing Neuroprotective Activity

-

Acetylcholinesterase Inhibition Assay

-

-

-

Structure-Activity Relationships (SAR)

-

Impact of Chloro-Substitution Patterns on Biological Activity

-

Comparative Analysis with Other Halogenated Derivatives

-

-

References

Introduction to Isoindolines and the Significance of Chloro-Substitution

The Isoindoline Scaffold: A Versatile Pharmacophore

Isoindoline, a bicyclic heterocyclic compound, consists of a benzene ring fused to a pyrrolidine ring. This structural motif is present in a variety of natural products and synthetic molecules of pharmaceutical importance.[1] The inherent structural features of the isoindoline core allow for three-dimensional diversity, making it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of biological targets.

The Role of Halogenation in Drug Design

Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance their pharmacological profiles. This is due to their ability to modulate several key properties, including:

-

Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the drug's half-life.

-

Binding Affinity: Halogen bonds, a type of non-covalent interaction, can contribute to the binding affinity of a ligand to its protein target.

-

Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within a molecule, influencing its reactivity and interactions with biological macromolecules.

Focus on Chloro-Substitution: Electronic and Steric Effects

The substitution of a chloro-atom on the isoindoline ring can significantly impact its biological activity. The electronegativity and size of the chlorine atom can influence the molecule's overall electronic and steric properties, which in turn can affect its binding to target proteins and its pharmacokinetic profile.[2]

Anticancer Activity of Chloro-Substituted Isoindolines

A growing body of evidence highlights the potential of chloro-substituted isoindolines as potent anticancer agents.[3] These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, and lung.[4][5][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of chloro-substituted isoindolines appears to be mediated through multiple mechanisms, primarily the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).

Receptor tyrosine kinases (RTKs) are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[7] Aberrant activation of RTK signaling is a hallmark of many cancers.[3] Chloro-substituted isoindoline derivatives have been shown to inhibit the activity of several tyrosine kinases, thereby disrupting downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell growth and survival.[5][8][9]

Figure 1: Simplified diagram of the inhibition of Receptor Tyrosine Kinase (RTK) signaling by chloro-substituted isoindolines.

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Chloro-substituted isoindolines have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11][12]

-

Intrinsic Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[13][14]

-

Extrinsic Pathway: This pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or initiate the intrinsic pathway via cleavage of Bid.[14][15]

The activation of these caspase cascades ultimately leads to the cleavage of key cellular proteins and the dismantling of the cell.[16][17]

Figure 2: Overview of the intrinsic and extrinsic apoptosis pathways induced by chloro-substituted isoindolines.

Quantitative Analysis of Anticancer Potency

The anticancer potency of chloro-substituted isoindolines is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Chloro-Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 4-Chloro | MCF-7 (Breast) | 12.12 ± 0.54 | [18] |

| Compound B | 5-Chloro | HCT116 (Colon) | 0.35 | [5] |

| Compound C | 6-Chloro | A549 (Lung) | 62 | [6] |

| Compound D | 4,6-Dichloro | MDA-MB-231 (Breast) | 2.4 ± 0.6 | [4] |

Table 1: Representative IC50 values of chloro-substituted isoindolines against various cancer cell lines.

Experimental Protocols for Evaluating Anticancer Activity

A general procedure for the synthesis of chloro-substituted isoindoline-1,3-diones involves the reaction of the corresponding chloro-substituted phthalic anhydride with an appropriate primary amine.[3]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the chloro-substituted phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Amine Addition: Add the primary amine (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated product by vacuum filtration and wash it with water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][19][20]

-

Characterization: Confirm the structure of the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chloro-substituted isoindoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of chloro-substituted isoindolines on the expression and phosphorylation status of proteins involved in signaling pathways and apoptosis.

Step-by-Step Protocol:

-

Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-cleaved caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Antimicrobial Properties of Chloro-Substituted Isoindolines

In addition to their anticancer effects, chloro-substituted isoindolines have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[21]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of chloro-substituted isoindolines are currently under investigation, with evidence suggesting they may target essential bacterial processes.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics.[11][22][23][24][25] Some chloro-substituted isoindoline derivatives may act as inhibitors of DNA gyrase, thereby preventing bacterial proliferation.

The bacterial cell wall is a unique and essential structure that is absent in eukaryotes, making it an attractive target for antimicrobial agents.[9][26][27] It is plausible that certain chloro-substituted isoindolines interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell lysis.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Chloro-Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound E | 4-Chloro | Staphylococcus aureus | 30 | [21] |

| Compound F | 5-Chloro | Escherichia coli | 128 | [28] |

| Compound G | 7-Chloro | Vibrio parahaemolyticus | 200 | [29] |

| Compound H | 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [21] |

Table 2: Representative MIC values of chloro-substituted isoindolines against pathogenic bacteria.

Experimental Protocols for Antimicrobial Evaluation

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the chloro-substituted isoindoline derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Effects of Chloro-Substituted Isoindolines

Emerging research suggests that chloro-substituted isoindolines may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action: Combating Neurodegeneration

The neuroprotective effects of these compounds are thought to be mediated through multiple mechanisms, including the inhibition of key enzymes and the activation of cellular defense pathways.

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Certain chloro-substituted isoindoline derivatives have been shown to be potent inhibitors of AChE.[8]

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[29][30][31][32] Some chloro-substituted isoindolines may activate the transcription factor Nrf2, leading to the upregulation of antioxidant and detoxification enzymes, thereby protecting neurons from oxidative damage.[18][33]

Figure 3: Activation of the Keap1-Nrf2 antioxidant pathway by chloro-substituted isoindolines.

Experimental Protocols for Assessing Neuroprotective Activity

The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), DTNB (Ellman's reagent), and the test compound (chloro-substituted isoindoline).

-

Reaction Mixture: In a 96-well plate, mix the AChE enzyme, DTNB, and the test compound at various concentrations.

-

Initiate Reaction: Add the acetylthiocholine substrate to initiate the reaction.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of the compound.

Structure-Activity Relationships (SAR)

The biological activity of chloro-substituted isoindolines is highly dependent on their structural features, particularly the position and number of chloro-substituents.

-

Position of Chloro-Substitution: Studies have shown that the position of the chloro-group on the aromatic ring of the isoindoline scaffold can significantly influence potency. For example, in some series, substitution at the 4- or 7-position has been found to be more favorable for anticancer activity than substitution at the 5- or 6-position.[2]

-

Number of Chloro-Substituents: The introduction of multiple chloro-substituents can either enhance or diminish biological activity, depending on their positions and the specific biological target.

-

Comparison with Other Halogens: Comparative studies with other halogenated derivatives (fluoro, bromo, iodo) have provided valuable insights into the role of halogen size, electronegativity, and lipophilicity in determining biological activity.[2] In some cases, bromo- or iodo-substituted analogs have shown superior activity, while in others, chloro-substitution is optimal.

A thorough understanding of SAR is crucial for the rational design and optimization of more potent and selective chloro-substituted isoindoline-based therapeutic agents.

Conclusion and Future Perspectives

Chloro-substituted isoindolines represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. Future research efforts should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more selective and effective drugs.

-

Optimizing Structure-Activity Relationships: Systematic exploration of the chemical space around the isoindoline scaffold will enable the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.

The continued exploration of chloro-substituted isoindolines holds great promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Periplocymarin Induced Colorectal Cancer Cells Apoptosis Via Impairing PI3K/AKT Pathway [frontiersin.org]

- 11. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of the MAPK/ERK pathway increases sensitivity to 2-chloro-2'-deoxyadenosine (CdA) in the B-cell leukemia cell line EHEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reactive oxygen species regulate caspase activation in tumor necrosis factor-related apoptosis-inducing ligand-resistant human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Mechanism of inhibition of DNA gyrase by ES-1273, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 26. mdpi.com [mdpi.com]

- 27. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 33. Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking Studies of 4-Chloro-2,3-dihydroisoindol-1-one Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of performing in silico molecular docking studies on 4-Chloro-2,3-dihydroisoindol-1-one derivatives. The isoindolinone scaffold is a significant pharmacophore present in numerous bioactive molecules and approved drugs, such as the antihypertensive chlortalidone.[1] This structural motif is recognized for a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibition properties, making its derivatives prime candidates for drug discovery pipelines.[1][2]

Computational methods, particularly molecular docking, are indispensable tools in modern drug development, allowing for the rapid and cost-effective screening of virtual compound libraries against specific biological targets.[3][4] This in silico approach predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns that guide the rational design of more potent and selective drug candidates.[3][5]

This document moves beyond a simple procedural list, delving into the scientific rationale behind each step to equip the reader with the expertise to design, execute, and interpret robust and reliable docking experiments.

The Strategic Foundation: Target Selection and Rationale

The success of any docking study hinges on the selection of a biologically relevant and structurally characterized target. The isoindolinone core has been successfully targeted against several protein families.[5][6] Kinases, in particular, have been identified as a significant target class for these compounds.[5]

For this guide, we will focus on Cyclin-Dependent Kinase 7 (CDK7) as our target protein. CDK7 is a crucial component of the cell cycle machinery and transcriptional regulation, making it a promising target for anticancer therapies.[5] A recent study successfully screened a library of 48 isoindolinones against CDK7, demonstrating high binding affinities and identifying the scaffold as a potential source of effective CDK7 inhibitors.[5]

Authoritative Grounding: The crystal structure of CDK7 in complex with an inhibitor is available in the Protein Data Bank (PDB), providing the high-resolution three-dimensional information necessary for a structure-based design approach. We will utilize the PDB entry 1UA2 for our study.[5]

Experimental Workflow: A Self-Validating Protocol

A robust docking protocol is a self-validating system. This means incorporating steps to ensure the methodology can reliably reproduce known binding modes before it is applied to novel, untested compounds. The following workflow is designed with this principle at its core.

Caption: In Silico Molecular Docking Workflow.

Step-by-Step Methodology: Receptor and Ligand Preparation

Objective: To prepare the CDK7 protein and this compound derivative ligands for the docking simulation, ensuring correct atom types, charges, and protonation states.

Protocol:

-

Receptor Acquisition: Download the crystal structure of CDK7 (PDB ID: 1UA2) from the RCSB Protein Data Bank. This file contains the coordinates of the protein atoms, as well as co-crystallized ligands and water molecules.

-

Receptor Cleanup:

-

Causality: Water molecules are typically removed as they can interfere with the docking algorithm and their positions are often not conserved. Co-crystallized ligands and cofactors not essential for binding the compound of interest should also be removed to clear the active site.

-

Using molecular modeling software (e.g., PyMOL, Chimera, or the preparation scripts in AutoDock Tools), delete all water molecules (HOH) and the original ligand from the PDB file.

-

-

Protonation and Charge Assignment:

-

Causality: The PDB file often lacks hydrogen atoms. Adding them is critical as they are essential for defining hydrogen bonds. Assigning correct partial charges (e.g., Gasteiger charges) is crucial for calculating electrostatic interactions, a key component of the docking score.

-

Add polar hydrogens to the protein structure.

-

Compute and assign partial charges to all protein atoms.

-